molecular formula C20H23N5O3 B2848266 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034232-22-7

1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2848266
CAS No.: 2034232-22-7
M. Wt: 381.436
InChI Key: FPUNERUYGZDIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a urea backbone substituted with a 3,4-dimethoxybenzyl group and a 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl group, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the 3,4-dimethoxybenzyl intermediate:

    • Starting with 3,4-dimethoxybenzaldehyde, a reduction reaction using sodium borohydride (NaBH4) in methanol can yield 3,4-dimethoxybenzyl alcohol.
    • This intermediate can then be converted to 3,4-dimethoxybenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
  • Synthesis of the pyrazolyl-pyridine intermediate:

    • The synthesis begins with the reaction of 1-methyl-1H-pyrazole with 3-bromopyridine in the presence of a palladium catalyst (Pd/C) and a base such as potassium carbonate (K2CO3) to form 5-(1-methyl-1H-pyrazol-4-yl)pyridine.
  • Coupling and urea formation:

    • The final step involves coupling the 3,4-dimethoxybenzyl chloride with the pyrazolyl-pyridine intermediate in the presence of a base like triethylamine (TEA) to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The benzyl chloride intermediate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2

    Reduction: NaBH4, H2/Pd

    Substitution: NaOH, K2CO3

Major Products:

  • Oxidation of methoxy groups can yield aldehydes or acids.
  • Reduction of nitro groups can yield amines.
  • Substitution reactions can yield various substituted derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea
  • 1-(3,4-Dimethoxybenzyl)-3-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Comparison: Compared to similar compounds, 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the 1-methyl-1H-pyrazol-4-yl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-25-13-17(12-24-25)16-6-15(8-21-11-16)10-23-20(26)22-9-14-4-5-18(27-2)19(7-14)28-3/h4-8,11-13H,9-10H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUNERUYGZDIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.